molecular formula C18H16N4O2 B11140640 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11140640
M. Wt: 320.3 g/mol
InChI Key: OEEJFPKHJNNDOR-UHFFFAOYSA-N
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Description

5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-4-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-4-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyrazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-4-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-4-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications where its unique structural properties are advantageous.

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-4-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, pyrazole derivatives, and pyridine-containing molecules. Examples include:

  • 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PENTANOIC ACID
  • 1-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)ETHANOL
  • 2-(BENZOFURAN-5-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

Uniqueness

What sets 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-4-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and potential biological activity.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O2/c23-18(20-11-12-3-6-19-7-4-12)16-10-15(21-22-16)13-1-2-17-14(9-13)5-8-24-17/h1-4,6-7,9-10H,5,8,11H2,(H,20,23)(H,21,22)

InChI Key

OEEJFPKHJNNDOR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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